4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE
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Overview
Description
4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds . The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
The synthesis of 4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often employ solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and harsh method .
Chemical Reactions Analysis
4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions . Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and 3-(2-bromoacetyl)-2H-chromen-2-one . Major products formed from these reactions include thiophene derivatives and other heterocyclic compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have been reported to exhibit diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . In the industrial sector, these compounds are utilized in the production of biologically active novel heterocyclic moieties .
Mechanism of Action
The mechanism of action of 4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE involves its reactivity due to the presence of cyano and amide functional groups. These groups enable the compound to participate in various condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved in its action are primarily related to its ability to form stable intermediates and final products through these reactions .
Comparison with Similar Compounds
4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE can be compared with other cyanoacetamide derivatives, such as N-substituted cyanoacetamides and cyanoacetanilides . These compounds share similar reactivity patterns due to the presence of cyano and amide groups. the unique structural features of this compound, such as the oxazole ring, confer distinct chemical and biological properties . Similar compounds include 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and other heterocyclic derivatives .
Properties
IUPAC Name |
4-cyano-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-13(10(2)19-17-9)8-16-14(18)12-5-3-11(7-15)4-6-12/h3-6H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVJPWQJXJAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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